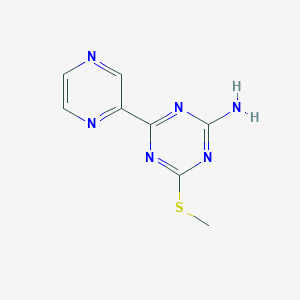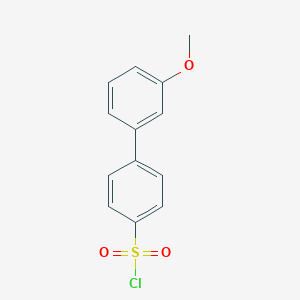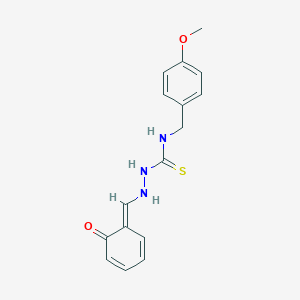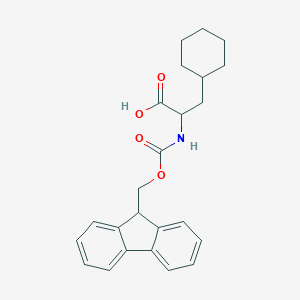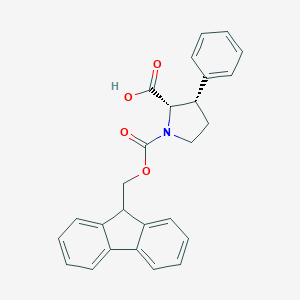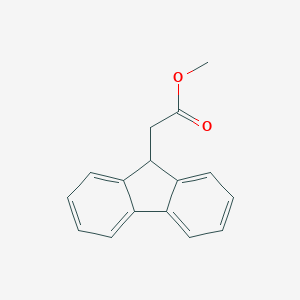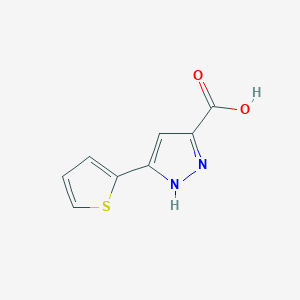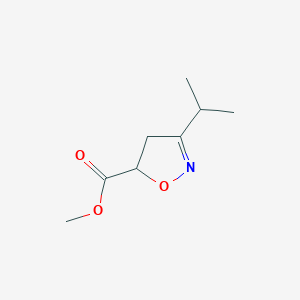
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate, also known as MDO, is a synthetic compound with potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The compound has been synthesized using various methods, and its potential as a drug candidate has been investigated by researchers.
Wirkmechanismus
The mechanism of action of Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate is not fully understood, but it is believed to work by inhibiting certain enzymes in the body, such as acetylcholinesterase. This inhibition leads to an increase in the concentration of certain neurotransmitters in the brain, which can have various effects on the body.
Biochemische Und Physiologische Effekte
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been found to have various biochemical and physiological effects on the body. It has been found to inhibit acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain. This can have various effects on the body, including improved cognitive function. Additionally, Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been found to have anti-inflammatory activity, which can reduce inflammation in the body and potentially treat inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in the lab. Additionally, it has been found to have various potential applications in the field of medicinal chemistry. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to study its effects on the body.
Zukünftige Richtungen
There are several future directions for the research on Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate. One direction is to investigate its potential as a treatment for Alzheimer's disease, as it has been found to inhibit acetylcholinesterase. Another direction is to investigate its potential as an anti-cancer agent, as it has exhibited cytotoxic activity against cancer cells. Additionally, further research is needed to fully understand its mechanism of action and its effects on the body.
Synthesemethoden
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been synthesized using different methods, including the reaction of 2-amino-2-methyl-1-propanol with ethyl oxalyl chloride, followed by the reaction with acetic anhydride and sodium methoxide. Another method involves the reaction of 2-amino-2-methyl-1-propanol with ethyl oxalate and paraformaldehyde in the presence of acetic acid. The yield of the compound varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been investigated for its potential use as a drug candidate in various scientific research studies. One study found that Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. Another study investigated the compound's potential as an anti-cancer agent, and found that it exhibited cytotoxic activity against cancer cells. Additionally, Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase.
Eigenschaften
IUPAC Name |
methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)6-4-7(12-9-6)8(10)11-3/h5,7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLABALBWZOCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-isopropyl-4,5-dihydroisoxazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

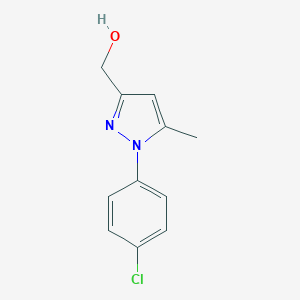
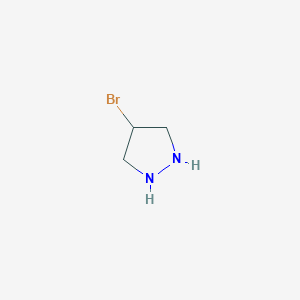
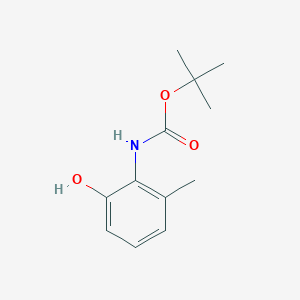
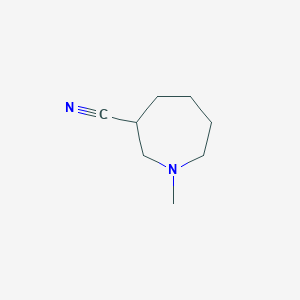
![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
